![molecular formula C6H13ClN2O2 B3381469 4-Hydroxypiperidine-4-carboxamide hydrochloride CAS No. 240400-87-7](/img/structure/B3381469.png)
4-Hydroxypiperidine-4-carboxamide hydrochloride
Overview
Description
4-Hydroxypiperidine-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known by its chemical name, 4-HPCA hydrochloride, and is a derivative of piperidine.
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h3 receptor .
Mode of Action
It’s known that antagonists of the human h3 receptor typically work by blocking the receptor, preventing the normal function and leading to an increase in the release of various neurotransmitters .
Result of Action
As an antagonist of the human h3 receptor, it can potentially influence the release of various neurotransmitters .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-HPCA hydrochloride in lab experiments is its specificity for HDAC inhibition. This allows for the precise manipulation of gene expression and cellular processes. However, one limitation of using 4-HPCA hydrochloride is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several potential future directions for research involving 4-HPCA hydrochloride. One area of interest is the development of more specific and potent HDAC inhibitors based on the structure of 4-HPCA hydrochloride. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer and neuroprotective effects. Finally, the potential applications of 4-HPCA hydrochloride in other fields, such as agriculture and environmental science, should also be explored.
In conclusion, 4-Hydroxypiperidine-4-carboxamide hydrochloride is a promising compound with potential applications in various fields of research. Its specificity for HDAC inhibition makes it a valuable tool for manipulating gene expression and cellular processes. However, further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
4-HPCA hydrochloride has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-hydroxypiperidine-4-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(9)6(10)1-3-8-4-2-6;/h8,10H,1-4H2,(H2,7,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWDEGSJCGXVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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